molecular formula C₃₈H₅₇N₁₃O₁₃ x(HCOOH) B1154772 Methotrexyl Tobramycin Amide Formate

Methotrexyl Tobramycin Amide Formate

Cat. No.: B1154772
M. Wt: 903.94
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexyl Tobramycin Amide Formate is a synthetic hybrid compound combining methotrexate, a folate antagonist and immunosuppressive agent, with tobramycin, an aminoglycoside antibiotic. Its molecular formula is C₃₈H₅₇N₁₃O₁₃, with a molecular weight of 903.94 g/mol ().

The compound is a solid, soluble in DMSO and methanol, and stored at -20°C for stability (). It is commercially available through Santa Cruz Biotechnology (product code: sc-218709) for research use .

Properties

Molecular Formula

C₃₈H₅₇N₁₃O₁₃ x(HCOOH)

Molecular Weight

903.94

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methotrexyl Tobramycin Amide Formate and related tobramycin or methotrexate derivatives:

Compound Molecular Features Key Applications Biological Effects
This compound C₃₈H₅₇N₁₃O₁₃; amide linkage between methotrexate and tobramycin Research on dual antibacterial (tobramycin) and anticancer/immunomodulatory (methotrexate) effects Potential synergy against bacterial biofilms (tobramycin) and inhibition of folate metabolism (methotrexate)
Tobramycin A Parent compound; molecular formula C₁₈H₃₇N₅O₉ () Treatment of Gram-negative bacterial infections (e.g., Pseudomonas aeruginosa) Disrupts bacterial protein synthesis; may promote fungal growth at specific concentrations (e.g., 10 µg/mL)
Biotinyl Tobramycin Amide Biotin conjugate (C₃₄H₅₉N₇O₁₃S; molecular weight 806.94 g/mol) Targeted drug delivery (biotin-streptavidin systems) or diagnostic imaging Enhanced cellular uptake via biotin receptors; retains antibacterial activity
Biotin amido caproate Tobramycin Amide Biotin with caproate spacer (C₃₉H₆₆N₈O₁₄S; molecular weight 903.07 g/mol) Similar to Biotinyl Tobramycin Amide but with improved solubility or stability Prolonged half-life due to spacer; reduced renal toxicity compared to free tobramycin
Methotrexate-Lactoferrin Methotrexate conjugated to lactoferrin () Cancer therapy with enhanced tumor targeting (lactoferrin receptors) Combines methotrexate’s cytotoxicity with lactoferrin’s iron-binding and immunomodulatory properties

Key Findings:

Antibacterial vs. Antifungal Trade-offs: Tobramycin derivatives, including this compound, retain activity against P. aeruginosa biofilms (). However, tobramycin alone can promote fungal growth (e.g., Aspergillus fumigatus) at 10 µg/mL . Methotrexate’s immunosuppressive effects might exacerbate fungal infections, necessitating careful dosage optimization in hybrid compounds .

Structural Modifications and Efficacy :

  • Biotin conjugates (e.g., Biotinyl Tobramycin Amide) improve targeting but require validation in vivo .
  • Methotrexate-Lactoferrin demonstrates receptor-mediated uptake, suggesting this compound could benefit from similar ligand modifications for tissue specificity .

Synergistic Potential: Ajoene (a sulfur-containing compound) enhances tobramycin’s biofilm penetration and phagocytic clearance (). This compound’s methotrexate moiety may similarly disrupt bacterial virulence pathways (e.g., quorum sensing) .

Preparation Methods

Protection of Tobramycin Amino Groups

Tobramycin contains five primary amine groups that require protection to prevent undesired side reactions during conjugation. A modified protocol from employs trifluoroacetyl (TFA) groups for temporary protection. The reaction is conducted in anhydrous dimethylformamide (DMF) with trifluoroacetic anhydride (TFAA) at 0–5°C, achieving >95% protection efficiency. Excess reagents are removed via vacuum distillation, and the protected intermediate is isolated by precipitation in cold diethyl ether.

Activation of the 6″-Hydroxyl Group

The 6″-hydroxyl group of tobramycin is activated for nucleophilic substitution. Drawing from methodologies in, methanesulfonyl chloride (MsCl) in pyridine converts the hydroxyl to a mesylate leaving group. The reaction proceeds at −20°C for 2 hours, yielding a mesylated intermediate, which is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Amide Coupling with Methotrexate

Methotrexate’s γ-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The activated ester reacts with the 6″-amine of deprotected tobramycin mesylate under nitrogen at 25°C for 24 hours. The crude product is purified via reverse-phase C18 column chromatography (gradient: 3% → 30% MeOH in H₂O), achieving 62–70% yield.

Formate Salt Formation

The final step involves salt formation to enhance stability. The free base is dissolved in aqueous formic acid (0.1 M) and lyophilized to obtain the formate salt. Crystallization from acetone/water (4:1) yields >80% purity, as confirmed by HPLC.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on YieldSource
Coupling reagentEDC/HOBtMaximizes amide bond formation (70%)
Solvent for activationTHFReduces hydrolysis of activated ester
Temperature for mesylation−20°CMinimizes sulfonate byproducts
Purification methodC18 chromatographyEnhances purity to >95%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.72 (s, 1H, pteridine), 7.90–6.83 (m, aromatic protons), 5.21 (s, 2H, glutamyl CH₂), and 3.24 (s, 3H, N-methyl).

  • MS (ESI+) : m/z 996.6 [M+H]⁺, consistent with the molecular formula C₃₉H₅₉N₁₃O₁₅.

  • ³¹P NMR : Single peak at δ 18.06 (t), confirming absence of phosphonate impurities.

Purity Assessment

HPLC analysis (C18 column, 0.1% formic acid/MeOH gradient) shows a single peak at 12.3 minutes, correlating with >80% purity. Residual solvents (THF, DMF) are below ICH limits (<500 ppm) as verified by GC-MS.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Excess EDC (1.5 equiv) and extended reaction times (24–48 hours) improve amide bond formation.

  • Byproduct Formation : Mesylation at −20°C suppresses sulfonate derivatives.

  • Purification Complexity : Gradient elution in C18 chromatography resolves closely related impurities.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
EDC/HOBt coupling62–70>95High reproducibilityLabor-intensive purification
Carbodiimide-free45–5080–85Simplified workflowLower yield
Solid-phase55–6090–93Automated synthesisHigh reagent cost

Industrial-Scale Considerations

Scale-up requires modifications:

  • Continuous Flow Reactors : Reduce reaction time for mesylation and coupling steps.

  • Crystallization Optimization : Anti-solvent (ether) addition under controlled pH (1.5–2.0) enhances crystal uniformity.

  • Cost-Effective Purification : Hybrid methods combining C18 chromatography and recrystallization reduce solvent consumption .

Q & A

Q. How should researchers format tables and figures for MTAF-related manuscripts to comply with AMA style?

  • Methodology : Number tables with Roman numerals and figures with Arabic numerals. For HPLC chromatograms, label axes as "Time (min)" and "Intensity (mAU)" in Arial 10pt. Use superscript lowercase letters (e.g., <sup>a</sup>) for table footnotes and define all abbreviations (e.g., LLOQ = lower limit of quantification) .

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